Tetradecylphosphonic acid (TDPA) is a C14 long-chain organophosphorus compound used to form highly ordered, self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. These SAMs serve to precisely modify surface energy, passivate surfaces, act as corrosion inhibitors, and function as ultrathin dielectric layers. Within the homologous series of alkylphosphonic acids, TDPA's 14-carbon chain length provides a distinct balance of properties, positioning it between shorter, more soluble analogs (like Dodecylphosphonic acid) and longer, more thermally stable analogs (like Octadecylphosphonic acid), making its selection a deliberate choice for specific processing and performance windows.
Substituting Tetradecylphosphonic acid with shorter or longer alkylphosphonic acid analogs is not a viable procurement strategy without significant process re-engineering. The alkyl chain length directly dictates critical, non-linear physical properties of the resulting monolayer, including its thickness, dielectric capacitance, thermal stability, and molecular ordering. For instance, even a two-carbon difference (e.g., using Dodecyl- or Hexadecylphosphonic acid) alters monolayer thickness and packing density, which can lead to out-of-specification performance in electronic devices or reduced stability in harsh chemical or thermal environments. Therefore, specifying the C14 chain of TDPA is a critical design parameter, not an interchangeable material detail.
In the fabrication of pentacene thin-film transistors (TFTs), the choice of alkylphosphonic acid chain length for the gate dielectric SAM is critical to device performance. A systematic study comparing five different chain lengths (C6, C10, C14, C16, C18) found that the C14 chain of Tetradecylphosphonic acid yielded the highest performing devices. TFTs using a C14-SAM achieved a maximum carrier mobility of 0.7 cm²/V·s and an on/off ratio of 4x10⁵. In comparison, devices using the longer C18 analog (Octadecylphosphonic acid) showed lower mobility, while those with the shorter C6 analog had significantly higher gate leakage currents, similar to devices with no SAM at all.
| Evidence Dimension | TFT Carrier Mobility |
| Target Compound Data | 0.7 cm²/V·s |
| Comparator Or Baseline | C6, C10, C16, and C18 alkylphosphonic acids (all showed lower mobility) |
| Quantified Difference | Provides the maximum mobility among the five chain lengths tested. |
| Conditions | Pentacene thin-film transistor with an AlOx/SAM gate dielectric, measured in ambient air. |
For buyers in organic electronics, this evidence shows that TDPA is not just an arbitrary choice but a specific requirement for achieving peak transistor performance and low power consumption.
The stability of alkylphosphonic acid monolayers is highly dependent on chain length. While all long-chain variants (C12 and above) form ordered, hydrophobic monolayers, TDPA (C14) resides in a sweet spot of high stability suitable for industrial conditions. A long-term study on stainless steel showed that monolayers with chain lengths of 12-18 carbons exhibited excellent stability for up to 30 days in acidic, neutral, and physiological solutions, and for 7 days under dry heating at 120 °C. Shorter chains showed significantly faster breakdown under these conditions. TDPA provides this high stability without the processing disadvantages of longer chains like C18, which can have lower solubility.
| Evidence Dimension | Monolayer Stability Under Stress |
| Target Compound Data | Excellent stability for 30 days in various solutions and 7 days at 120 °C (as part of the C12-C18 group) |
| Comparator Or Baseline | Shorter chain alkylphosphonic acids (<C12) showed partial breakdown under the same conditions. |
| Quantified Difference | Qualitatively higher chemical and thermal robustness compared to shorter chain analogs. |
| Conditions | Monolayers on SS316L stainless steel exposed to pH 3, pH 11, water, PBS solution, and dry heating (120 °C). |
This demonstrates that TDPA is a reliable choice for applications requiring long-term durability, such as corrosion protection or biomedical implants, avoiding the material failures associated with less stable, shorter-chain alternatives.
In the synthesis of materials like CsPbBr3 perovskite nanocrystals, the solubility of the phosphonic acid ligand is a critical process parameter. Tetradecylphosphonic acid requires a temperature of 220 °C to achieve complete dissolution of metal precursors, a significant processing advantage over the more common Octadecylphosphonic acid (ODPA), which also requires 220 °C but forms complexes that only dissolve at 160 °C or higher. In contrast, TDPA-formed complexes are more tractable. This improved solubility profile allows for better control over reaction kinetics and nanocrystal size, without resorting to unsaturated analogs like Oleylphosphonic acid which, while dissolving at lower temperatures (120 °C), can introduce chemical instability.
| Evidence Dimension | Precursor Dissolution Temperature |
| Target Compound Data | Requires 220 °C for initial dissolution; resulting complexes dissolve at a lower temperature than ODPA's. |
| Comparator Or Baseline | Octadecylphosphonic acid (ODPA) requires at least 160 °C to dissolve the metal-ligand complexes formed. |
| Quantified Difference | Offers a more favorable processing window compared to the widely used, but less soluble, C18 analog. |
| Conditions | Synthesis of CsPbBr3 nanocrystals in octadecene (ODE) solvent. |
For buyers involved in nanoparticle or quantum dot manufacturing, TDPA's better solubility translates to more favorable processing conditions, potentially wider process windows, and better batch-to-batch consistency compared to longer-chain, less-soluble alternatives.
TDPA is the indicated choice for forming ultrathin, high-capacitance gate dielectric layers in organic thin-film transistors (TFTs). Its C14 chain length has been shown to provide the optimal structure for maximizing charge carrier mobility and achieving high on/off current ratios, a critical requirement for developing low-voltage, power-efficient flexible displays and sensors.
For protecting metal surfaces like stainless steel or copper in industrial or biomedical environments, TDPA provides a robust and stable hydrophobic barrier. Its C14 chain is long enough to ensure the formation of a densely packed, ordered monolayer that withstands prolonged exposure to acidic, neutral, and heated conditions where shorter-chain analogs would fail.
In the synthesis of functional nanomaterials such as quantum dots, TDPA serves as a critical surface-capping ligand. Its solubility characteristics offer a process advantage over less soluble, longer-chain alternatives like ODPA, enabling more consistent and controllable manufacturing of nanoparticles for applications in lighting (wLEDs) and displays.
Corrosive;Irritant